Cas no 2103-96-0 (2-Chloro-4-(4-chlorophenyl)thiazole)

2-Chloro-4-(4-chlorophenyl)thiazole is a halogenated thiazole derivative with notable applications in pharmaceutical and agrochemical research. Its bifunctional structure, featuring both chloro-substituted phenyl and thiazole moieties, makes it a versatile intermediate for synthesizing biologically active compounds. The compound exhibits stability under standard conditions and demonstrates reactivity suitable for further functionalization, such as cross-coupling or nucleophilic substitution reactions. Its structural features are particularly valuable in the development of antimicrobial and antifungal agents. The presence of chlorine atoms enhances lipophilicity, potentially improving bioavailability in target applications. This compound is typically supplied with high purity, ensuring reliability in research and industrial processes.
2-Chloro-4-(4-chlorophenyl)thiazole structure
2103-96-0 structure
Product name:2-Chloro-4-(4-chlorophenyl)thiazole
CAS No:2103-96-0
MF:C9H5Cl2NS
MW:230.113698720932
MDL:MFCD08446725
CID:249655
PubChem ID:329760844

2-Chloro-4-(4-chlorophenyl)thiazole Chemical and Physical Properties

Names and Identifiers

    • Thiazole,2-chloro-4-(4-chlorophenyl)-
    • 2-chloro-4-(4-chlorophenyl)-1,3-thiazole
    • 2-Chloro-4-(4-chlorophenyl)thiazole
    • 2-Chlor-4-(4-chlorphenyl)thiazol
    • 2-Chlor-4-(4-chlor-phenyl)-thiazol
    • 2-Chloro-4-(4-chloro-phenyl)-thiazole
    • ACMC-1CRRY
    • AG-E-54385
    • CTK4E5722
    • 2103-96-0
    • SCHEMBL14755578
    • AKOS002657901
    • Thiazole, 2-chloro-4-(4-chlorophenyl)-
    • 2-Chloro-4-(4-chlorophenyl)thiazole, 97%
    • MFCD08446725
    • 2-chloro-4-(4-chlorophenyl)-1, 3-thiazole
    • J-013787
    • C9H5Cl2NS
    • DTXSID50613285
    • G84253
    • MDL: MFCD08446725
    • Inchi: InChI=1S/C9H5Cl2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H
    • InChI Key: RVWSKHMFWGXGQW-UHFFFAOYSA-N
    • SMILES: ClC1=NC(C2C=CC(Cl)=CC=2)=CS1

Computed Properties

  • Exact Mass: 228.95200
  • Monoisotopic Mass: 228.9519757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Melting Point: 97-101 °C
  • PSA: 41.13000
  • LogP: 4.11690

2-Chloro-4-(4-chlorophenyl)thiazole Security Information

2-Chloro-4-(4-chlorophenyl)thiazole Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Chloro-4-(4-chlorophenyl)thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C368853-50mg
2-Chloro-4-(4-chlorophenyl)thiazole
2103-96-0
50mg
$ 50.00 2022-04-01
eNovation Chemicals LLC
Y1265970-1g
Thiazole, 2-chloro-4-(4-chlorophenyl)-
2103-96-0 98%
1g
$170 2024-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
688169-1G
2-Chloro-4-(4-chlorophenyl)thiazole
2103-96-0 97%
1G
¥509.09 2022-02-24
abcr
AB510069-5g
2-Chloro-4-(4-chlorophenyl)thiazole; .
2103-96-0
5g
€299.90 2025-03-19
1PlusChem
1P002L58-1g
Thiazole, 2-chloro-4-(4-chlorophenyl)-
2103-96-0 98%
1g
$75.00 2025-02-19
eNovation Chemicals LLC
Y1265970-1g
Thiazole, 2-chloro-4-(4-chlorophenyl)-
2103-96-0 98%
1g
$170 2025-02-28
abcr
AB510069-5 g
2-Chloro-4-(4-chlorophenyl)thiazole; .
2103-96-0
5g
€299.90 2023-04-18
TRC
C368853-500mg
2-Chloro-4-(4-chlorophenyl)thiazole
2103-96-0
500mg
$ 135.00 2022-04-01
abcr
AB510069-25g
2-Chloro-4-(4-chlorophenyl)thiazole; .
2103-96-0
25g
€1082.90 2025-03-19
A2B Chem LLC
AB19916-25g
Thiazole, 2-chloro-4-(4-chlorophenyl)-
2103-96-0 ≥ 98% (HPLC)
25g
$666.00 2024-04-20

Additional information on 2-Chloro-4-(4-chlorophenyl)thiazole

Introduction to 2-Chloro-4-(4-chlorophenyl)thiazole (CAS No. 2103-96-0)

2-Chloro-4-(4-chlorophenyl)thiazole, with the CAS number 2103-96-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class, which is known for its diverse biological activities and potential applications in drug development. The presence of chlorine atoms in its structure imparts unique chemical and biological properties, making it a valuable scaffold for the design and synthesis of novel therapeutic agents.

The chemical structure of 2-Chloro-4-(4-chlorophenyl)thiazole consists of a thiazole ring substituted with a 4-chlorophenyl group at the 4-position and a chlorine atom at the 2-position. This arrangement provides a rigid and planar structure, which is crucial for its interactions with biological targets. The thiazole ring is an important pharmacophore that can engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby enhancing the compound's binding affinity and selectivity.

Recent studies have highlighted the potential of 2-Chloro-4-(4-chlorophenyl)thiazole as a lead compound for the development of new drugs. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. Specifically, these derivatives have been found to inhibit key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. The mechanism of action involves the modulation of signaling pathways such as NF-κB and MAPK, which are known to play critical roles in inflammation and cancer progression.

In addition to its therapeutic potential, 2-Chloro-4-(4-chlorophenyl)thiazole has also been explored for its use in agrochemical applications. Studies have demonstrated that this compound and its derivatives possess excellent herbicidal properties, making them promising candidates for the development of new herbicides. The unique structure of the compound allows it to selectively target weed species while minimizing harm to crops, thereby offering a more sustainable approach to weed management.

The synthesis of 2-Chloro-4-(4-chlorophenyl)thiazole can be achieved through various methods, including cyclization reactions and coupling reactions. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with thiourea followed by chlorination at the 2-position. This method provides high yields and good purity, making it suitable for large-scale production. Recent advancements in synthetic chemistry have also led to the development of more efficient and environmentally friendly methods for the synthesis of this compound, further enhancing its commercial viability.

The physicochemical properties of 2-Chloro-4-(4-chlorophenyl)thiazole, such as solubility, stability, and lipophilicity, are crucial for its pharmaceutical applications. These properties can be fine-tuned by modifying the substituents on the thiazole ring or by introducing additional functional groups. For example, increasing lipophilicity can improve cellular uptake and bioavailability, while enhancing solubility can improve formulation stability and patient compliance.

In conclusion, 2-Chloro-4-(4-chlorophenyl)thiazole (CAS No. 2103-96-0) is a promising compound with a wide range of potential applications in medicinal chemistry and agrochemicals. Its unique chemical structure and biological activities make it an attractive scaffold for the development of new drugs and herbicides. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, further solidifying its importance in these fields.

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Amadis Chemical Company Limited
(CAS:2103-96-0)2-Chloro-4-(4-chlorophenyl)thiazole
A1145355
Purity:99%/99%
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Price ($):178.0/642.0